2-Nitrobenzenesulfinic acid sodium

Beschreibung

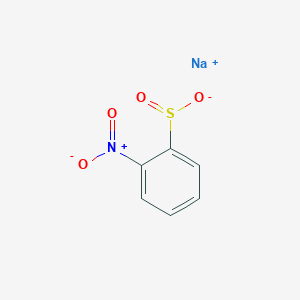

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;2-nitrobenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S.Na/c8-7(9)5-3-1-2-4-6(5)12(10)11;/h1-4H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBODXKXKCBAAHP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NNaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Nitrobenzenesulfinic Acid and Its Derivatives

Precursor Synthesis and Functional Group Introduction

The synthesis of 2-nitrobenzenesulfinic acid relies on the availability of key precursors, primarily 2-nitrobenzenesulfonyl chloride and other related sulfonyl halides. The preparation of these intermediates involves specific reactions such as sulfonation and oxidative chlorination.

Synthesis of 2-Nitrobenzenesulfonyl Chloride and Related Sulfonyl Halides

2-Nitrobenzenesulfonyl chloride is a pivotal intermediate in the production of 2-nitrobenzenesulfonic acid. chemicalbook.comchemicalbook.com One common method for its synthesis involves the chlorination of 2,2'-dinitrodiphenyl disulfide in an organic solvent, which yields 2-nitrophenylsulfenyl chloride. chemicalbook.com This is followed by further chlorination to produce the desired 2-nitrobenzenesulfonyl chloride. chemicalbook.com Another approach involves the oxidative chlorination of o-nitrophenyl sulfide (B99878). chemicalbook.com

The reaction conditions for these processes are critical for achieving high yields and purity. For instance, the chlorination of the wet crude product of o-nitrophenyl sulfide can be carried out in toluene (B28343) at 40-50°C, followed by cooling to 5°C to facilitate filtration. chemicalbook.com This process can yield up to 97.5% of o-nitrobenzenesulfonyl chloride with a purity of 98.8% as determined by HPLC. chemicalbook.com

Sulfonation Reactions for Nitrobenzene (B124822) Derivatives

Aromatic sulfonation is a fundamental electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid (–SO₂OH) group. wikipedia.org In the context of producing nitrobenzene derivatives, this reaction is crucial.

Several methods are employed for the sulfonation of nitrobenzene:

Using Sulfuric Acid: Heating nitrobenzene with sulfuric acid is a typical method. wikipedia.org To drive the reaction equilibrium towards the product, dehydrating agents like thionyl chloride can be added. wikipedia.org

Using Oleum (B3057394): Reacting nitrobenzene with sulfur trioxide in oleum at temperatures between 80°C and 130°C yields m-nitrobenzenesulfonic acid. evitachem.comgoogle.com

Using Chlorosulfonic Acid: Chlorosulfonic acid serves as an effective sulfonating agent for nitrobenzene, leading to the formation of the corresponding sulfonate. evitachem.comgoogle.com A patented method describes using a molar ratio of nitrobenzene to chlorosulfonic acid of 1:0.4-0.6 and heating to 90-150°C for 2-5 hours. google.com This approach is designed to ensure the complete reaction of the chlorosulfonic acid, avoiding its disposal after the reaction. google.com

Solvent-Free Microreactor Method: A modern and efficient method involves the sulfonation of nitrobenzene with sulfur trioxide (SO₃) in a microreactor under solvent-free conditions. researchgate.net This technique can achieve a 94% conversion of nitrobenzene and an 88% yield of meta-nitrobenzenesulfonic acid with a residence time of less than 2 seconds. researchgate.net

The following table summarizes various sulfonation methods for nitrobenzene:

| Sulfonating Agent | Reactant | Temperature | Key Features |

| Sulfuric Acid | Nitrobenzene | Heating | Reversible reaction; can be driven by dehydrating agents. wikipedia.org |

| Oleum (SO₃) | Nitrobenzene | 80-130°C | Yields m-nitrobenzenesulfonic acid. evitachem.comgoogle.com |

| Chlorosulfonic Acid | Nitrobenzene | 90-150°C | Avoids excess sulfonating agent, promoting cleaner production. google.com |

| SO₃ (Microreactor) | Nitrobenzene | Optimized | Solvent-free, rapid reaction with high yield. researchgate.net |

Oxidative Chlorination Pathways of Sulfides

Oxidative chlorination is a key step in converting sulfides to sulfonyl chlorides. For instance, 4-nitrophenyl disulfide can undergo oxidative chlorination to produce the corresponding sulfonyl chloride. ganapalifescience.comlookchem.comsigmaaldrich.com Similarly, 2,2'-dinitrodiphenyl disulfide is chlorinated to form 2-nitrophenylsulfenyl chloride as an intermediate, which is then further chlorinated to 2-nitrobenzenesulfonyl chloride. chemicalbook.comchemicalbook.com

Preparation of 2-Nitrobenzenesulfinic Acid and its Alkali Metal Salts

Once the precursor sulfonyl compounds are synthesized, the next stage involves their conversion to 2-nitrobenzenesulfinic acid and its more stable and soluble alkali metal salts.

Reduction Pathways from Corresponding Sulfonyl Compounds

The reduction of sulfonyl chlorides is a primary method for obtaining sulfinic acids. Electrochemical studies on the reduction of p-nitrobenzenesulfonyl chloride in an aprotic medium like dimethylsulfoxide (DMSO) have shown the formation of a sulfinic acid derivative as an intermediate. scielo.brresearchgate.net This process involves the cleavage of the R-Cl bond, leading to the formation of the sulfinate radical. scielo.br

Another synthetic route involves the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine (B178648) hydrate (B1144303) to form 2-nitrobenzenesulfonylhydrazide (NBSH). organic-chemistry.orgchemspider.com This intermediate, upon elimination of o-nitrobenzenesulfinic acid, generates diimide, which is a useful reducing agent. organic-chemistry.org

Hydrolysis and Controlled Salt Formation

The hydrolysis of sulfonyl chlorides under controlled conditions is a direct route to the corresponding sulfonic acids and their salts. 2-Nitrobenzenesulfonyl chloride can be hydrolyzed in dilute alkali to produce 2-nitrobenzenesulfonic acid. evitachem.com

The formation of the sodium salt, 2-nitrobenzenesulfinic acid sodium, is often achieved through neutralization. After the sulfonation of nitrobenzene to produce m-nitrobenzenesulfonic acid, the reaction mixture is treated with a sodium base, such as caustic soda (sodium hydroxide) or sodium carbonate, to form the sodium salt. evitachem.comgoogle.comgoogle.com The pH is typically adjusted to a range of 7 to 8.6 to ensure complete salt formation. evitachem.comgoogle.com The difference in solubility between the desired sodium m-nitrobenzenesulfonate (B8546208) and the byproduct sodium sulfate (B86663) at elevated temperatures (80-105°C) allows for their separation by filtration. google.comgoogleapis.com

A specific laboratory preparation involves heating p-nitrobenzenesulfonyl chloride with a potassium hydroxide (B78521) solution at reflux for 3 hours, followed by lyophilization to yield the potassium salt mixed with potassium chloride. rsc.org

The table below outlines the key steps in the formation of the sodium salt:

| Precursor | Reagent(s) | Key Conditions | Product |

| m-Nitrobenzenesulfonic acid | Caustic Soda (NaOH) | Temperature: 80-105°C, pH: 7-8.6 | Sodium m-nitrobenzenesulfonate |

| Nitrobenzene, Chlorosulfonic acid | Sodium Carbonate | Cooled to room temperature | Sodium m-nitrobenzenesulfonate |

| p-Nitrobenzenesulfonyl chloride | Potassium Hydroxide | Reflux for 3 hours | Potassium p-nitrobenzenesulfonate |

Process Optimization and Novel Synthetic Approaches

The industrial synthesis of nitrobenzenesulfonic acids, parent compounds to 2-nitrobenzenesulfinic acid, is undergoing significant optimization to enhance safety, efficiency, and environmental sustainability. A prominent novel approach is the adoption of microreactor technology for the sulfonation of nitrobenzene. researchgate.net This method offers substantial advantages over traditional batch processing.

Microreactors provide superior heat and mass transfer, which is critical for managing highly exothermic reactions like sulfonation. researchgate.net Research using a microreactor-based calorimeter has determined the reaction enthalpy, allowing for precise thermal control and mitigating the risk of runaway reactions. researchgate.net One optimized, solvent-free process involves the reaction of nitrobenzene with SO₃ as the sulfonating agent. Under ideal conditions in a microreactor, this method can achieve a 94% conversion of nitrobenzene and an 88% yield of meta-nitrobenzenesulfonic acid with a residence time of less than two seconds. researchgate.net This represents a significant reduction in reaction time and improves process safety compared to conventional batch methods. researchgate.net

Further process optimization has been explored using continuous flow systems. For instance, a circulating microreactor has been developed for the synthesis of dodecylbenzene (B1670861) sulfonic acid, a related compound, showcasing how micro-scale technology can be adapted for continuous production, improving yield and purity. google.com These advancements in reactor technology and solvent-free conditions represent a key direction in the modern synthesis of benzenesulfonic acid derivatives.

Synthesis of Related Sulfonyl Hydrazines and Sulfenamides

The functionalization of the sulfonyl group in nitrobenzenesulfonic acid derivatives opens pathways to a variety of reactive intermediates, including sulfonyl hydrazines and sulfenamides. These compounds serve as versatile reagents in organic synthesis. The interaction of the ortho-substituted nitro group can influence the reactivity of these derivatives, a principle explored in various synthetic methods. acs.org

A key derivative, N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), is synthesized in a straightforward and high-yielding procedure from o-nitrobenzenesulfonyl hydrazide. The synthesis involves the direct condensation of the hydrazide with acetone (B3395972). scispace.com

The reaction is typically performed by dissolving o-nitrobenzenesulfonyl hydrazide in acetone at room temperature under an inert atmosphere. scispace.com The conversion of the starting material is rapid, often completing within 10 minutes. scispace.com The product, IPNBSH, is then isolated as a solid by removing the acetone, triturating the residue with hexanes, and collecting the resulting powder via vacuum filtration. scispace.comresearchgate.net This process reliably affords the desired product in high purity and yield. scispace.com

| Reactant/Reagent | Molar Equivalent | Function | Notes |

|---|---|---|---|

| o-Nitrobenzenesulfonyl hydrazide | 1.0 | Starting Material | - |

| Acetone | Solvent/Reactant | Forms the isopropylidene group | Used in excess as the solvent scispace.com |

| Hexanes | - | Trituration/Washing Solvent | Used to precipitate and wash the solid product scispace.com |

Table 1: Synthesis of N-Isopropylidene-N'-2-nitrobenzenesulfonyl Hydrazine (IPNBSH) This table is interactive. You can sort and filter the data.

The derivatization of 2-nitrobenzenesulfonyl hydrazine into compounds like IPNBSH is a deliberate strategy to modulate reactivity for specific synthetic applications. IPNBSH has been developed as a highly effective reagent for the mild reduction of alcohols. nih.govacs.org This transformation proceeds through transiently formed monoalkyl diazene (B1210634) intermediates. nih.govmit.edu

Mitsunobu Displacement: An alcohol is reacted with IPNBSH under Mitsunobu conditions (using a phosphine (B1218219) and an azodicarboxylate) to form a 1,1-disubstituted sulfonyl hydrazine intermediate. nih.govacs.org

Hydrolysis & Elimination: The intermediate is then hydrolyzed, leading to the elimination of 2-nitrobenzenesulfinic acid and the formation of a monoalkyl diazene. nih.gov

Fragmentation: The monoalkyl diazene readily undergoes fragmentation, losing dinitrogen (N₂) to yield the final reduced alkane product. nih.govacs.org

This methodology provides a versatile and mild route for the direct reduction of various alcohols, including allylic, benzylic, and saturated types, under conditions that are compatible with a wide array of functional groups. acs.org The use of the 2-nitrobenzenesulfonyl group is crucial, as it functions as an excellent leaving group during the elimination step.

Similarly, sulfenamides derived from 2-nitrobenzenesulfinic acid can be used as precursors for amines or as intermediates in the synthesis of heterocyclic compounds, such as benzisothiazoles, demonstrating another facet of reactivity modulation through derivatization. chemistry-chemists.com

Reactivity Profiles and Mechanistic Investigations of 2 Nitrobenzenesulfinic Acid Sodium

Fundamental Chemical Reactivity

The chemical behavior of 2-nitrobenzenesulfinic acid and its sodium salt is dictated by the interplay of its two primary functional groups: the sulfinate anion and the nitro-substituted aromatic ring. This unique combination imparts a dual reactivity profile, allowing it to participate in a variety of chemical transformations.

Nucleophilic Behavior of the Sulfinate Anion

The sulfinate anion (R-SO₂⁻) is generally considered a good nucleophile. In the context of 2-nitrobenzenesulfinic acid sodium, the sulfur atom possesses a lone pair of electrons, making it capable of attacking electron-deficient centers. While the sulfonate group derived from it can act as a leaving group in nucleophilic substitution reactions evitachem.com, the sulfinate itself can participate as the attacking nucleophile. The reactivity of sulfinate anions is influenced by factors such as the nature of the counter-ion and the solvent environment. Studies on related sulfonate esters, such as 2-propyl 4-nitrobenzenesulfonate, have shown sensitivity towards attacking nucleophiles, indicating the importance of nucleophilicity in reactions involving these types of compounds. sci-hub.st

Electrophilic Properties and Interactions

The presence of the electron-withdrawing nitro group (-NO₂) significantly enhances the electrophilic character of the benzene (B151609) ring in this compound. evitachem.com This effect makes the aromatic ring more susceptible to nucleophilic attack. evitachem.com The strong electron-withdrawing nature of the nitro group, combined with the sulfonic acid group, increases the molecule's polarity and reactivity toward electrophilic substitution reactions. solubilityofthings.com

In the solid state, derivatives of 2-nitrobenzenesulfonic acid exhibit specific intermolecular interactions. For example, in the crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate, a notable intermolecular interaction occurs between the sulfonyl group's oxygen and the nitro group's nitrogen (S=O⋯N), with an O⋯N distance of 2.9840 (18) Å. iucr.org This type of interaction helps organize the molecules into distinct structural motifs. iucr.org

Table 1: Key Reactivity Characteristics of this compound

| Feature | Description |

| Nucleophilic Center | The sulfinate anion (R-SO₂⁻), with the sulfur atom acting as the primary nucleophilic site. |

| Electrophilic Center | The aromatic ring, activated by the electron-withdrawing nitro group. evitachem.com |

| Key Interactions | Can form intermolecular S=O⋯N interactions in the solid state. iucr.org |

| Leaving Group Ability | The related sulfonate group is a competent leaving group in substitution reactions. evitachem.com |

Radical Reaction Pathways and Intermediates

2-Nitrobenzenesulfinic acid and its derivatives are key components in reactions that proceed through radical intermediates, particularly in the deoxygenation of alcohols. harvard.edu In these processes, a monoalkyl diazene (B1210634) intermediate is formed, which is proposed to decompose via a free-radical mechanism to yield the final deoxygenated product. harvard.edumit.edu The expulsion of dinitrogen from a saturated monoalkyl diazene intermediate is suggested to occur through a free-radical pathway. nih.gov The chemistry of nitro-containing compounds in general has seen significant progress in radical-initiated pathways for the synthesis of various organic molecules. rsc.org

Role in Reductive Transformations of Organic Substrates

Derivatives of 2-nitrobenzenesulfinic acid, particularly 2-nitrobenzenesulfonyl hydrazide (NBSH) and its more stable counterpart N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (B178648) (IPNBSH), are pivotal reagents for the mild reduction of alcohols. nih.gov This methodology presents a versatile alternative to metal-hydride-based reductions. harvard.edu

Reduction of Alcohols via Monoalkyl Diazene Intermediates

The direct reduction of alcohols using reagents like NBSH or IPNBSH proceeds through the transient formation of monoalkyl diazene intermediates. nih.gov The process is initiated by a Mitsunobu reaction, where the alcohol is displaced by the sulfonyl hydrazine reagent (e.g., NBSH). harvard.edunih.gov This stereospecific displacement affords a 1,1-disubstituted sulfonyl hydrazine adduct. nih.gov

This adduct is often unstable and, upon warming, undergoes elimination of 2-nitrobenzenesulfinic acid to furnish the corresponding monoalkyl diazene. mit.edunih.gov This intermediate then collapses, releasing dinitrogen gas and yielding the reduced alkane. The method is effective for a range of alcohols, including allylic, benzylic, and saturated alcohols. nih.gov

Table 2: Reduction of Various Alcohols using IPNBSH

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | Cinnamyl alcohol | 3-Phenylprop-1-ene | 89 |

| 2 | Geraniol | 2,6-Dimethylocta-2,6-diene | 87 |

| 3 | 1-Octanol | n-Octane | 85 |

| 4 | 5-Phenylpent-1-yn-3-ol | 5-Phenylpenta-1,2-diene | 70 |

Data sourced from studies on alcohol reduction using IPNBSH, where 2-nitrobenzenesulfinic acid is an elimination product. nih.govscispace.com

Elucidation of Dinitrogen Elimination Mechanisms

The crucial step in the reduction sequence is the fragmentation of the monoalkyl diazene intermediate with the loss of dinitrogen (N₂). The mechanism of this elimination is dependent on the structure of the substrate.

Elimination of 2-Nitrobenzenesulfinic Acid: Following the initial Mitsunobu displacement of an alcohol with a reagent like NBSH, the resulting adduct readily eliminates 2-nitrobenzenesulfinic acid upon warming to room temperature. mit.edunih.gov This elimination step is what generates the key monoalkyl diazene intermediate. nih.gov In some cases, hydrolysis of an intermediate hydrazone can also trigger the fragmentation of 2-nitrobenzenesulfinic acid. nih.govscispace.com

Loss of Dinitrogen: Once the monoalkyl diazene is formed, it rapidly decomposes. For unsaturated monoalkyl diazenes (e.g., derived from allylic or propargylic alcohols), the loss of dinitrogen can occur via a concerted sigmatropic elimination. mit.edunih.gov For saturated monoalkyl diazenes, the proposed mechanism involves the expulsion of dinitrogen through a free-radical pathway, which ultimately affords the corresponding alkane. harvard.edumit.edunih.gov This dual mechanistic possibility enhances the versatility of the method for different types of alcohol substrates.

Stereochemical Outcomes and Diastereoselectivity in Reductions

The stereochemical landscape of reduction reactions involving precursors or derivatives of this compound is pivotal in asymmetric synthesis. While direct studies on this compound as a stereochemical controller in reductions are not extensively documented, the broader class of arylsulfinyl compounds provides significant insights. The diastereoselectivity in the reduction of β-ketosulfoxides, for instance, is a well-established strategy for synthesizing enantiomerically pure β-hydroxy sulfoxides. The stereochemical outcome of these reductions is heavily influenced by the choice of reducing agent and the steric environment around the carbonyl and sulfinyl moieties.

A key factor governing diastereoselectivity is the potential for chelation. In the reduction of α-sulfinyl ketones with reagents like diisobutylaluminium hydride (DIBAL-H), high levels of diastereoselectivity are often achieved. This is attributed to the formation of a rigid, chelated intermediate involving the aluminum center and the oxygen atoms of both the carbonyl and sulfinyl groups. This chelation effectively locks the conformation of the substrate, leading to a preferential hydride attack from the less sterically hindered face, thus dictating the stereochemistry of the resulting alcohol. The interplay between the reducing agent and substituents on the sulfur atom significantly directs the diastereomeric ratio of the products.

Participation in Coupling Reactions and C-C/C-Heteroatom Bond Formation

This compound serves as a versatile reagent in modern organic synthesis, particularly in coupling reactions that forge new carbon-carbon (C-C) and carbon-heteroatom bonds. Its utility is pronounced in palladium-catalyzed transformations and in reactions with various electrophiles.

Palladium-Catalyzed Additions with Arylsulfinates

In the realm of palladium catalysis, arylsulfinates such as sodium 2-nitrobenzenesulfinate are effective partners in cross-coupling reactions. These reactions are instrumental in the synthesis of diaryl sulfones. A notable application is the palladium-catalyzed three-component reaction involving an aryl iodide, an internal alkyne, and sodium 2-nitrobenzenesulfinate, which yields highly substituted 1-aryl-2-(arylsulfonyl)-1,3-butadienes. This process is characterized by high regio- and stereoselectivity, predominantly forming the (1Z,3E)-isomer.

Reactions with Nitroarenes and Related Electrophiles

The nucleophilic character of this compound is evident in its reactions with electron-deficient aromatic compounds. A classic example is its reaction with picryl chloride, which readily undergoes a nucleophilic aromatic substitution (SNAr) to form the corresponding sulfone. The reaction is driven by the strong electron-withdrawing nature of the nitro groups on the picryl chloride ring, which activates it towards nucleophilic attack. Kinetic studies on the reactions of substituted benzenesulfinates with electrophiles like 4-nitrobenzofuroxan have provided deeper mechanistic understanding, elucidating the electronic effects of substituents on the nucleophilicity of the sulfinate anion.

Acid-Base Equilibria and Proton Transfer Dynamics

The acid-base characteristics of 2-nitrobenzenesulfinic acid are fundamental to its chemical behavior. The presence of the electron-withdrawing nitro group at the ortho position significantly enhances the acidity of the sulfinic acid moiety. Consequently, its pKa value is relatively low, indicating that it is a moderately strong acid. In solution, there is a dynamic equilibrium between the protonated acid form and the deprotonated sulfinate anion, the position of which is governed by the pH of the medium. The proton transfer processes are typically very rapid, often approaching the diffusion-controlled limit. The nucleophilic reactivity of the compound is primarily associated with the sulfinate anion, making the reaction pH a critical parameter that can influence both the rate and the outcome of synthetic transformations.

Thermal and Chemical Decomposition Pathways in Reaction Systems

The stability of this compound under various reaction conditions is a crucial factor for its effective application. Like other arylsulfinic acids, it can undergo thermal decomposition. A common decomposition pathway for arylsulfinic acids is disproportionation, where two molecules react to yield a sulfonic acid and a thiosulfonate. This process can be influenced by factors such as temperature and the presence of other chemical species in the reaction mixture.

Furthermore, under specific conditions, this compound can be a precursor for the generation of aryl radicals. For instance, its reaction with an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of an acid can initiate the formation of 2-nitrophenyl radicals. These radicals can then engage in subsequent bond-forming reactions. The proposed mechanism involves protonation of the sulfinate, followed by a reaction with the peroxide, leading to an intermediate that undergoes homolytic cleavage to release the aryl radical.

Applications in Advanced Organic Synthesis and Industrial Processes

Strategic Use in Protecting Group Chemistry

In the intricate field of multi-step organic synthesis, the protection and deprotection of functional groups are crucial strategies to ensure selective reactions. Sulfonamides are recognized as one of the most stable amine protecting groups, capable of withstanding a wide array of reaction conditions. orgsyn.org However, this inherent stability can pose a challenge when the protecting group needs to be removed. orgsyn.org The development of sulfonyl protecting groups that balance stability with milder deprotection methods is an ongoing area of research. orgsyn.orgnih.gov

Development of Sulfonyl Protecting Group Strategies

The use of sulfonyl groups to temporarily block reactive sites is a well-established tactic in organic synthesis. For instance, in electrophilic aromatic substitution, sulfonyl groups can be employed as reversible blocking groups to direct incoming substituents to specific positions on an aromatic ring. masterorganicchemistry.com This strategy involves the installation of a sulfonyl group, typically at the para position, to force subsequent reactions to occur at the ortho positions. masterorganicchemistry.com Following the desired transformation, the sulfonyl group can be removed. masterorganicchemistry.com

Nitrobenzenesulfonyl (nosyl) groups are a common class of sulfonyl protecting groups. While they are known for being easily cleaved, they can exhibit limited stability under various reaction conditions. nih.gov This has led to the development of alternative sulfonyl protecting groups that offer a better balance of stability and ease of removal. nih.gov

Efficient Deprotection Methodologies

A significant advantage of certain sulfonyl protecting groups, such as the 2-(trimethylsilyl)ethanesulfonyl (SES) group, is the availability of mild deprotection conditions. orgsyn.org While traditional sulfonamides often require harsh conditions for cleavage, the SES group can typically be removed using reagents like cesium fluoride (B91410) in DMF or tetrabutylammonium (B224687) fluoride (TBAF) in acetonitrile (B52724) at elevated temperatures. orgsyn.org Other methods for cleaving the SES group include the use of HF, tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), or refluxing 6 N HCl. orgsyn.org The choice of deprotection method can even influence the final product, as demonstrated in the selective formation of either a pyrrole (B145914) or a pyrroline (B1223166) from the same SES-protected starting material. orgsyn.org

Construction of Complex Organic Molecules

The reactivity of 2-nitrobenzenesulfinic acid and its derivatives makes them valuable building blocks in the synthesis of a wide range of organic molecules, from fine chemicals to complex heterocyclic systems.

Synthesis of Fine Chemicals and Intermediates

2-Nitrobenzenesulfinic acid sodium salt and related compounds serve as important intermediates in the production of various fine chemicals. evitachem.comnordmann.global For example, 2-chloro-5-nitrobenzenesulfinic acid sodium salt is utilized in the synthesis of pharmaceutical compounds. nordmann.global The sulfonation of nitrobenzene (B124822) is a key process for producing these types of intermediates. evitachem.com The resulting sodium salt is often more soluble and easier to handle in subsequent reactions. evitachem.com

The compound 2-carboxy-5-nitrobenzenesulfonic acid, which can be prepared from 2-methyl-5-nitrobenzenesulfonic acid, is another important intermediate for the synthesis of various active compounds. google.com Similarly, 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt are used as intermediates for fluorescent bleaching agents and dyes. google.com

Application in Heterocycle Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. 2-Nitrobenzenesulfinic acid derivatives have been employed in the synthesis of these important molecular scaffolds. For instance, the condensation of 2-chloro-5-nitrobenzenesulfinic acid with a nitrobenzenethiol has been used to create dinitrothianthrene derivatives. researchgate.net Furthermore, m-nitrobenzene sulfonic acid sodium salt has been utilized in the synthesis of quinoline (B57606). atamanchemicals.comatamanchemicals.com The reactivity of ynamines linked to heterocyclic nitrogen atoms has also been explored, showcasing their potential in creating novel heterocyclic compounds. clockss.org

Industrial Chemical Synthesis and Process Development

On an industrial scale, nitrobenzenesulfonic acid derivatives play a role in various manufacturing processes. The sulfonation of nitrobenzene to produce m-nitrobenzenesulfonic acid, which is then converted to its sodium salt, is a common industrial process. google.com This sodium salt finds use as an oxidizing agent in electroplating and as an auxiliary agent in textile printing. atamanchemicals.com

The production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt has been optimized to reduce waste and unreacted starting materials. google.com These compounds are intermediates for products like fluorescent whitening agents and pigments. google.com Furthermore, derivatives like 2-chloro-5-nitrobenzenesulfinic acid sodium salt are used in the production of certain azo dyes for the textile and printing industries. ontosight.ai

Role in Dye and Pigment Intermediate Manufacturing

While information specifically detailing the role of this compound salt in the manufacturing of dyes and pigments is limited, the applications of structurally similar compounds provide insight into its potential functions. Aromatic nitro compounds and organosulfur compounds are foundational to the dye industry. For instance, related molecules like 4-Amino-3-nitrobenzenesulfonic acid and 4-Nitrobenzenesulfonic acid are explicitly used as intermediates in the synthesis of azo dyes. cymitquimica.comsolubilityofthings.com Azo dyes, characterized by the functional group R−N=N−R′, represent a major class of commercial colorants.

The synthesis of these dyes often involves diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich partner. The nitro and sulfinate groups on the this compound salt ring would influence the electronic properties of the molecule, potentially making it a precursor to either the diazo or coupling component in dye synthesis.

Furthermore, a closely related compound, Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt , is noted for its use in the manufacture of certain azo dyes. lookchem.com This suggests that the core structure of a nitro-substituted benzenesulfinic acid is indeed valuable in this sector. The general class of nitroaromatic sulfonic acids, which are chemically related, serve as crucial intermediates for a wide range of dyes and pigments. epa.gov

The function of similar compounds, such as m-Nitrobenzenesulfonic acid sodium salt (also known as Resist Salt), includes acting as a mild oxidizing agent in dyeing processes. It is used as a color-light protective agent and an anti-whitening additive for vat dyes, protecting the dye from reduction during application. atamanchemicals.comsciencemadness.org This indicates a potential secondary role for this compound salt not just as a synthetic building block, but also as an auxiliary agent in textile dyeing and printing processes.

Table 1: Related Nitro-Aromatic Compounds in Dye Synthesis

| Compound Name | CAS Number | Role in Dye & Pigment Industry |

| 4-Amino-3-nitrobenzenesulfonic acid | 616-84-2 | Precursor in azo dye formation. cymitquimica.com |

| 4-Nitrobenzenesulfonic acid | 138-42-1 | Intermediate in the production of azo dyes. solubilityofthings.com |

| m-Nitrobenzenesulfonic acid sodium salt | 127-68-4 | Dye intermediate; anti-dyeing agent for vat and sulfur dyes; color-forming protective agent. atamanchemicals.com |

| 2-Methyl-5-nitrobenzenesulfonic acid | 121-03-9 | Intermediate chemical for certain synthetic dyes. |

| 2-Amino-5-nitrobenzenesulfonic acid, monosodium salt | Not specified | Intermediate chemical for certain synthetic dyes. |

Scale-Up Considerations and Challenges in Production

One of the primary challenges lies in managing the initial nitration and subsequent sulfonation or sulfination reactions, which are often highly exothermic. Controlling the reaction temperature is critical to ensure product selectivity, maximize yield, and prevent runaway reactions. On an industrial scale, this requires specialized reactors with efficient heat exchange systems.

Another significant challenge is the potential for side reactions, which can drastically reduce the purity and yield of the final product. For instance, in the synthesis of related compounds, the formation of isomers and di-substituted products is a common issue. The oxidation of 2-methyl-5-nitrobenzenesulfonic acid, a related intermediate, is known to be hampered by rapid dimerization of the starting material, a problem that intensifies on an industrial scale. The purification of the final product to remove these impurities necessitates additional steps, such as recrystallization or distillation, which add to the complexity and cost of production.

The handling and disposal of waste products, particularly acidic effluents from sulfonation and nitration processes, pose environmental and logistical challenges. Industrial methods often involve neutralization steps, which generate large quantities of inorganic salts that must be separated and disposed of. For example, a patented process for producing sodium m-nitrobenzenesulfonate (B8546208) involves sulfonation with oleum (B3057394), followed by neutralization with caustic soda, which precipitates large amounts of sodium sulfate (B86663) that must be filtered off at high temperatures (80°C to 105°C).

Table 2: Common Challenges in Industrial Production of Related Nitroaromatic Sulfonates

| Challenge | Description | Mitigation Strategies |

| Exothermic Reactions | Nitration and sulfonation processes release significant heat, risking runaway reactions and byproduct formation. | Use of specialized reactors with high-efficiency cooling; controlled, slow addition of reagents. |

| Side Reactions | Formation of unwanted isomers and dimers reduces yield and purity. | Precise control of reaction temperature and stoichiometry; use of catalysts or specific reaction media to improve selectivity. |

| Product Isolation | Separating the desired product from reaction mixtures, unreacted starting materials, and byproducts. | Techniques like salting out, fractional crystallization, and steam distillation are employed. |

| Waste Management | Treatment and disposal of large volumes of acidic wastewater and inorganic salt byproducts. | Neutralization of acidic streams; recovery and recycling of materials where feasible; compliance with environmental regulations. |

| Material Handling | Safe storage and handling of corrosive and hazardous materials like oleum, nitric acid, and the nitroaromatic compounds themselves. | Use of appropriate personal protective equipment (PPE), corrosion-resistant equipment, and adherence to strict safety protocols. |

Theoretical and Computational Chemistry Studies of 2 Nitrobenzenesulfinic Acid

Electronic Structure and Bonding Analysis

The electronic character of 2-Nitrobenzenesulfonic acid is dominated by the strong electron-acceptor properties of its two functional groups. researchgate.net This electronic interplay dictates the molecule's reactivity and physical properties.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and orbital interactions within a molecule, providing a chemical picture that aligns with Lewis structures. uni-muenchen.de For 2-Nitrobenzenesulfonic acid, NBO analysis reveals significant delocalization effects and orbital interactions between the nitro group, the sulfonic acid group, and the benzene (B151609) ring. researchgate.net

Studies using NBO analysis have quantified the energy of these interactions. The analysis shows that the nitro group in nitrobenzene (B124822) has a more pronounced electron-acceptor effect than the sulfonic group in benzenesulfonic acid. researchgate.net However, when both are present in the ortho positions, their mutual influence alters their individual electronic contributions. Under the strong electron-accepting influence of the nitro group, the sulfonic acid group can exhibit a net donating effect. researchgate.net The stabilization energy E(2), calculated through second-order perturbation theory in NBO analysis, is used to estimate the strength of intramolecular hydrogen bonds (IHB) by assessing the interaction between the lone pairs of the acceptor atom and the antibonding orbital of the donor bond. mdpi.com

Table 1: NBO Analysis of Donor-Acceptor Interactions

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| Lone Pair (LP) of O (Nitro) | Antibonding σ*(O-H) (Sulfonic) | > 0.5 | Intramolecular Hydrogen Bond |

| π (Benzene Ring) | π* (Nitro Group) | Varies by conformer | Resonance/Delocalization |

| π (Benzene Ring) | σ* (S-C bond) | Varies by conformer | Hyperconjugation |

This table is illustrative, based on typical NBO analysis findings for similar systems. The E(2) value for the IHB is significant, indicating a strong stabilizing interaction.

The distribution of electron density and atomic charges in 2-Nitrobenzenesulfonic acid has been calculated using methods like B3LYP/cc-pVTZ. researchgate.net These calculations show a significant redistribution of charge due to the powerful electron-withdrawing nature of the substituents.

The nitro and sulfonic acid groups decrease the electron density on the aromatic ring, making it electron-deficient. This is reflected in the calculated NBO charges on the atoms. The strong electron-acceptor effect of the nitro groups leads to a notable charge distribution, which is consistent with the contributions from the inductive and resonance effects of the functional groups. researchgate.net Upon deprotonation of the sulfonic acid group, the negative charge is primarily localized on the resulting -SO₃⁻ fragment, though some of the charge is delocalized onto the rest of the anion. nih.gov

Table 2: Calculated NBO Atomic Charges (Illustrative)

| Atom/Group | Calculated Charge (a.u.) - B3LYP/cc-pVTZ |

|---|---|

| Sulfonic Group (-SO₃H) | +0.123 |

| Nitro Group (-NO₂) | Negative |

| Benzene Ring Carbon (avg) | Positive |

| Sulfonate Fragment (-SO₃⁻) in Anion | -0.65 |

Data is based on representative values for ortho-substituted benzenesulfonic acids. researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics

The steric hindrance caused by the adjacent nitro and sulfonic acid groups restricts their mutual rotation, leading to the existence of several distinct conformers. researchgate.netresearchgate.net

Quantum chemical calculations have identified multiple stable conformers for the 2-Nitrobenzenesulfonic acid molecule. sibran.ru A combined gas electron diffraction and quantum chemical study revealed the existence of five distinct conformers. sibran.ru However, one of these conformers is significantly more stable than the others, with a Gibbs energy that is lower by more than 4.5 kcal/mol. sibran.ru

This most stable conformer is characterized by the formation of a strong intramolecular hydrogen bond. sibran.ru The relative stability of the various conformers is determined by the complex interplay of steric repulsion between the bulky functional groups and the stabilizing energy of the intramolecular hydrogen bond. researchgate.netresearchgate.net Molecular dynamics simulations can be employed to study the dynamic behavior and transitions between these different conformational states over time. longdom.orgconicet.gov.ar

The most significant structural feature of 2-Nitrobenzenesulfonic acid is the intramolecular hydrogen bond (IHB) formed between the hydrogen atom of the sulfonic acid's hydroxyl group and one of the oxygen atoms of the ortho-nitro group. sibran.rusibran.ru This IHB plays a crucial role in stabilizing the molecule's most favored conformation. researchgate.net

The presence of this hydrogen bond has several important consequences:

Acidity: The formation of different types of IHBs can have a substantial effect on the gas-phase deprotonation energies. When the -SO₃H group acts as an IHB donor, as it does in this case, the deprotonation energy generally increases because the stabilizing IHB is lost upon formation of the anion. mdpi.com

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are a vital tool for elucidating the mechanisms of chemical reactions at an atomic level. uliege.be By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. nih.govigem.wiki

For a molecule like 2-Nitrobenzenesulfonic acid, computational methods can be used to investigate various reaction pathways, such as the reduction of the nitro group to an amine or the substitution of the sulfonic acid group. The process typically involves:

Locating Stationary Points: Optimization algorithms are used to find the minimum energy structures of reactants, products, and any intermediates.

Transition State Search: Specialized algorithms are employed to locate the transition state (a first-order saddle point on the potential energy surface) for each elementary step of the reaction. igem.wiki

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy, a key parameter that determines the reaction rate. butlerov.com

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

While specific, detailed computational studies on the reaction mechanisms of 2-Nitrobenzenesulfinic acid sodium itself are not widely published, the established methodologies of quantum chemistry provide a robust framework for predicting its reactivity and understanding the transformation pathways it is likely to undergo. nih.gov

Advanced Analytical Methodologies for Mechanistic and Process Understanding

Spectroscopic Techniques for In-Situ Reaction Monitoring

Real-time analysis of reacting chemical systems is crucial for understanding complex transformations. mt.com In-situ spectroscopic methods allow for the direct observation of reactant consumption, intermediate formation and decay, and product generation without the need for sample extraction, thereby preserving the integrity of the chemical process. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for identifying and structurally characterizing transient intermediates in solution. For reactions involving organosulfur compounds like 2-Nitrobenzenesulfinic acid sodium, NMR can provide detailed information on the electronic and structural changes occurring at the sulfur center and the aromatic ring. While direct NMR studies on the sulfenic acid form of proteins have been documented, the principles are applicable to smaller molecules. nih.govnih.gov

Isotopic labeling, particularly with ¹⁵N, can be a highly effective strategy when coupled with NMR for tracking the fate of the nitro group during reactions. researchgate.net By replacing the naturally abundant ¹⁴N with the NMR-active ¹⁵N isotope, researchers can monitor changes in the chemical environment of the nitrogen atom, helping to distinguish between different proposed mechanisms. researchgate.netias.ac.in For example, in a reaction where the nitro group is transformed, ¹⁵N NMR would show distinct shifts for the starting material, any nitrogen-containing intermediates, and the final products.

Key Applications of NMR in Studying this compound Reactions:

Identification of Transient Species: Detecting short-lived intermediates, such as sulfenic acids or radical species, that are crucial to the reaction mechanism. nih.gov

Structural Elucidation: Providing detailed structural information about intermediates and products in the reaction mixture.

Mechanistic Insights: Tracking the transformation of specific functional groups through techniques like ¹³C or ¹⁵N NMR. nih.gov

Mass spectrometry (MS) is an indispensable tool for the precise identification of reaction products and the detection of low-concentration by-products. Its high sensitivity and mass accuracy allow for the unambiguous determination of elemental compositions. In the context of this compound reactions, such as its oxidation to 2-nitrobenzenesulfonic acid, MS can confirm the mass of the expected product and identify any side reactions.

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for analyzing the salts of nitroaromatic acids. researchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) enables the separation of complex mixtures and the confident identification of each component based on its exact mass. figshare.com For instance, the oxidation of a sulfinic acid to a sulfonic acid corresponds to a mass increase of 16 amu, which is readily detectable by MS. nih.gov This allows for the differentiation of the desired product from unreacted starting material or other oxidation states.

Table 1: Hypothetical Mass Spectrometry Data for Monitoring the Oxidation of this compound

| Compound | Chemical Formula | Expected [M-Na]⁻ m/z | Observed m/z | Inferred Status |

|---|---|---|---|---|

| 2-Nitrobenzenesulfinic acid | C₆H₅NO₄S | 186.9866 | 186.9865 | Reactant |

| 2-Nitrobenzenesulfonic acid | C₆H₅NO₅S | 202.9815 | 202.9813 | Product |

| 3,3'-Dinitrodiphenyl sulfone | C₁₂H₈N₂O₆S | 324.0052 | 324.0055 | Potential By-product |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are widely used for in-situ reaction monitoring due to their compatibility with various reaction conditions and the valuable kinetic data they provide. mt.com

Infrared (IR) Spectroscopy is particularly sensitive to changes in functional groups. The sulfinate group (SO₂⁻) in this compound has characteristic symmetric and asymmetric stretching vibrations. actachemscand.org As the reaction proceeds, for example, through oxidation to a sulfonate group (SO₃⁻), the position and intensity of these bands will change, allowing for real-time tracking of the conversion. Studies on aromatic sodium sulfinates in aqueous solutions have assigned intense peaks near 965 cm⁻¹ (symmetric) and 1015 cm⁻¹ (asymmetric) to the SO-stretching vibrations of the resonant sulfinate structure. actachemscand.org These specific frequencies can serve as clear markers for monitoring the disappearance of the reactant.

Ultraviolet-Visible (UV-Vis) Spectroscopy monitors changes in the electronic structure of molecules. The nitroaromatic system in this compound possesses a distinct chromophore that absorbs in the UV-Vis range. Any modification to the aromatic ring or the nitro group during a reaction will alter the absorption spectrum. By monitoring the absorbance at a specific wavelength corresponding to the reactant or product over time, the reaction kinetics can be determined. thermofisher.com This method is particularly effective for calculating reaction rates when Beer-Lambert's law is applicable.

Kinetic and Thermodynamic Studies of Chemical Reactions

Understanding the kinetics and thermodynamics of reactions involving this compound is fundamental to controlling reaction pathways and optimizing yields. These studies provide quantitative data on reaction rates, activation barriers, and the influence of the reaction environment.

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. lardbucket.org It is determined experimentally and cannot be inferred from the reaction stoichiometry alone. yorku.ca The method of initial rates is a common approach where the initial reaction rate is measured at various starting concentrations of reactants. khanacademy.org

For a hypothetical reaction: A (this compound) + B → Products

The rate law is expressed as: Rate = k[A]ᵐ[B]ⁿ

where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B.

By systematically varying the initial concentrations of A and B and measuring the initial rate, the values of m, n, and k can be determined.

Table 2: Hypothetical Kinetic Data for Determining a Rate Law

| Experiment | Initial [A] (mol/L) | Initial [B] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁴ |

Activation parameters , such as the activation energy (Ea), provide insight into the energy barrier of a reaction. They are determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, where R is the gas constant. Reactions can be under kinetic or thermodynamic control, where lower temperatures may favor the faster-forming product (kinetic control), while higher temperatures can allow for equilibrium to be reached, favoring the more stable product (thermodynamic control). libretexts.org

Solvent Effects: The choice of solvent can significantly influence reaction rates and even alter the reaction mechanism. wikipedia.org Solvents affect the stability of reactants, products, and, most importantly, the transition state through interactions like hydrogen bonding and dipole-dipole interactions. wikipedia.orgrsc.org For reactions involving charged species like this compound, polar solvents are generally preferred to aid in dissolution and stabilization. A polar protic solvent might stabilize the sulfinate anion through hydrogen bonding, whereas a polar aprotic solvent would solvate the sodium cation more effectively. Comparing reaction kinetics in a series of solvents with varying polarity and proticity can reveal crucial details about the charge distribution and nature of the transition state. acs.org

Isotope Labeling Studies: Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracking the position of atoms throughout a chemical transformation. ias.ac.inwikipedia.org By replacing an atom in the reactant with one of its heavier isotopes (e.g., ¹⁴N with ¹⁵N, or ¹⁶O with ¹⁸O), the pathway of that atom can be followed into the products using NMR or mass spectrometry. researchgate.netnih.gov This method provides definitive evidence for bond-making and bond-breaking steps. For example, in studying the mechanism of a reaction involving the nitro group of this compound, labeling the oxygen atoms of the nitro group with ¹⁸O could determine whether those oxygen atoms are retained in the product or exchanged with the solvent. nih.govnih.gov

Chromatographic and Separation Methods for Reaction Mixture Analysis

The comprehensive analysis of reaction mixtures is fundamental to understanding reaction kinetics, optimizing process parameters, and ensuring the purity of the final product. In the synthesis of this compound, chromatographic and separation techniques are indispensable for monitoring the consumption of reactants, the formation of the desired product, and the emergence of any intermediates and byproducts. The choice of method depends on the volatility, polarity, and stability of the compounds in the mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for monitoring the progress of the synthesis of this compound. Its applicability stems from its capacity to separate non-volatile and thermally labile compounds, which is characteristic of the reactants and products in the relevant synthetic pathways.

A typical reaction mixture might contain the starting material, such as 2-nitrochlorobenzene or 2-nitrobenzenesulfonyl chloride, the desired product, this compound, and potential byproducts like 2-nitrobenzenesulfonic acid and unreacted reducing agents. Reversed-phase HPLC, employing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly well-suited for separating these components.

Detailed Research Findings: In a hypothetical HPLC analysis, a C18 column could be used with a gradient elution system. The mobile phase might consist of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol. The gradient would typically start with a higher proportion of the aqueous phase, favoring the elution of more polar compounds, and gradually increase the organic phase concentration to elute the less polar components.

Detection is commonly achieved using a UV-Vis detector, as the aromatic nitro compounds and sulfinic acids possess strong chromophores. Monitoring at multiple wavelengths can enhance selectivity and sensitivity. For instance, monitoring at both 240 nm and 270 nm can ensure the optimal detection of various sulfonated products.

Data Table: HPLC Analysis of a Hypothetical Reaction Mixture

| Compound | Retention Time (min) | Detection Wavelength (nm) |

| 2-Nitrobenzenesulfonic acid | 3.5 | 254 |

| This compound | 5.8 | 254 |

| 2-Nitrochlorobenzene | 12.2 | 254 |

| 2,2'-Dinitrodiphenyl disulfide | 18.7 | 254 |

This interactive table provides representative HPLC data for key components in a synthesis mixture.

Gas Chromatography (GC)

Gas Chromatography (GC) is generally employed for the analysis of volatile and thermally stable compounds. While this compound itself is a non-volatile salt, GC can be utilized to analyze volatile starting materials, such as 2-nitrochlorobenzene, or after a derivatization step.

Derivatization can convert the non-volatile sulfinic acid into a more volatile and thermally stable ester or silyl (B83357) ether derivative. For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could produce a volatile trimethylsilyl (B98337) ester of 2-nitrobenzenesulfinic acid, making it amenable to GC analysis.

Detailed Research Findings: A GC method for the analysis of a derivatized reaction mixture would likely employ a capillary column with a nonpolar or medium-polarity stationary phase. An electron capture detector (ECD) would be highly sensitive for detecting the nitroaromatic compounds. The injector and detector temperatures must be carefully optimized to prevent the degradation of the derivatives.

Data Table: GC Analysis of Derivatized Volatile Components

| Compound (as TMS derivative) | Retention Time (min) | Detector |

| 2-Nitrochlorobenzene | 8.1 | FID |

| 2-Nitrobenzenesulfinic acid | 11.4 | ECD |

This interactive table illustrates potential GC retention times for volatile components after derivatization.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective qualitative tool for monitoring reaction progress. It allows for the simultaneous analysis of multiple samples and provides a quick visual assessment of the presence of starting materials, products, and byproducts.

For the analysis of a reaction mixture containing this compound, silica (B1680970) gel plates are commonly used as the stationary phase. A mobile phase consisting of a mixture of polar and nonpolar solvents is chosen to achieve optimal separation. The polarity of the eluent is critical and is often adjusted to resolve compounds with significant differences in polarity, such as the highly polar sulfinic acid salt and the less polar nitroaromatic precursors.

Detailed Research Findings: Visualization of the separated spots on the TLC plate can be achieved under UV light, as the aromatic compounds are typically UV-active. Alternatively, staining with a developing agent like potassium permanganate (B83412) or iodine vapor can be used. The retention factor (Rf) value for each compound is a key parameter for identification.

Data Table: TLC Separation of Reaction Components

| Compound | Rf Value | Eluent System |

| 2-Nitrobenzenesulfonic acid | 0.25 | Ethyl acetate/Hexane (1:1) |

| This compound | 0.40 | Ethyl acetate/Hexane (1:1) |

| 2-Nitrochlorobenzene | 0.85 | Ethyl acetate/Hexane (1:1) |

This interactive table shows typical Rf values for compounds separated by TLC.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly effective for the analysis of charged species. Given that this compound is an ionic compound, CE is an excellent method for its analysis and for monitoring its formation in a reaction mixture.

In Capillary Zone Electrophoresis (CZE), the simplest form of CE, ions are separated based on their charge-to-size ratio in a buffer-filled capillary under the influence of an electric field. This technique offers high efficiency and short analysis times.

Detailed Research Findings: The separation in CE is influenced by the pH and ionic strength of the background electrolyte (BGE). For the analysis of this compound and other ionic species in the reaction mixture, a buffer with a pH that ensures the analytes are in their ionized form is crucial. Detection is typically performed using a UV-Vis detector integrated into the CE instrument.

Data Table: Capillary Electrophoresis of Ionic Species

| Compound | Migration Time (min) | Separation Voltage (kV) |

| Chloride ion | 2.1 | 25 |

| Sulfite ion | 3.0 | 25 |

| 2-Nitrobenzenesulfinate ion | 4.5 | 25 |

| 2-Nitrobenzenesulfonate ion | 4.8 | 25 |

This interactive table presents representative migration times for ionic components in a CE analysis.

Future Research Directions and Emerging Trends

Exploration in Sustainable Chemistry and Green Synthetic Routes

The principles of green chemistry, which advocate for the reduction of waste, use of safer solvents, and energy efficiency, are increasingly becoming a primary focus in chemical manufacturing. For nitroaromatic compounds, this has spurred research into cleaner production methods. Future work on 2-Nitrobenzenesulfinic acid sodium is expected to align with these principles, moving away from traditional syntheses that may involve hazardous reagents or produce significant waste streams.

Research is likely to focus on developing synthetic routes that minimize environmental impact. This includes the exploration of catalytic systems that can operate under milder conditions and the use of alternative, less hazardous starting materials. For instance, methods developed for related compounds, such as the sulfonation of nitrobenzene (B124822) using sulfur trioxide with recyclable excess nitrobenzene as a solvent, offer a template for greener approaches. google.com Another patented method for producing a related compound, 2-methyl-5-nitrobenzenesulfonic acid sodium salt, was specifically designed to avoid the discharge of waste sulfuric acid, a common issue in sulfonation reactions. google.com These examples highlight a clear trend toward cleaner production that will undoubtedly influence the future synthesis of this compound.

The following table summarizes green synthesis strategies that have been explored for related nitrobenzenesulfonic acid salts and could be adapted for this compound.

| Strategy | Description | Potential Benefit | Related Compound Example |

| Catalytic Sulfonation | Using a catalyst, such as sodium tungstate, with a sulfonating agent like sulfur trioxide. | Reduces by-product formation and eliminates sulfuric acid waste, allowing for the recycling of excess starting material. | m-nitrobenzene sodium sulfonate |

| Solvent-Free or Recyclable Solvent Reactions | Conducting the reaction with excess nitro-compound raw material acting as the solvent, which is later recovered and reused. | Minimizes the use of volatile organic solvents, reducing environmental release and disposal costs. | sodium m-nitrobenzenesulfonate (B8546208) |

| Waste Stream Reduction | Designing the process to minimize or eliminate waste, such as spent acid, through careful control of reactants and reaction conditions. | Lowers environmental impact and reduces the cost and complexity of waste treatment. | 2-methyl-5-nitrobenzenesulfonic acid |

Future research will likely involve life cycle assessments of new synthetic routes to quantify their environmental benefits. The goal is to develop a process that is not only efficient and high-yielding but also inherently safer and more sustainable from start to finish.

Design and Development of Novel Catalytic Systems

The unique electronic properties of this compound, stemming from the electron-withdrawing nitro group and the reactive sulfinate functional group, make it an interesting candidate for the design of new catalysts and catalytic systems. lookchem.com While direct catalytic applications of this specific salt are not yet widely reported, related compounds have shown significant promise, indicating a fertile area for future investigation.

The sulfonic acid counterparts, such as 4-nitrobenzenesulfonic acid, are known to function as strong Brønsted acid co-catalysts. They can protonate substrates to form reactive intermediates, which is a key step in many enantioselective reactions. nih.gov Similarly, the sodium salt of m-nitrobenzenesulfonic acid has been used as a catalyst in quinoline (B57606) synthesis and as an oxidizing agent in electroplating. atamanchemicals.com The presence of the nitro group enhances the acidity and reactivity, a feature that could be exploited in designing new acid-catalyzed reactions.

Furthermore, the arylsulfinate group itself is a versatile functional handle. Palladium-catalyzed reactions involving the desulfinative coupling of sodium arylsulfinates demonstrate their utility as aryl sources. mdpi.com This suggests that this compound could serve as a precursor or direct participant in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

The table below outlines potential catalytic applications based on the functionalities of this compound and findings from related compounds.

| Catalytic Approach | Potential Role of this compound | Rationale / Related Research |

| Brønsted Acid Co-catalysis | As a precursor to the corresponding acid or used directly under conditions that promote protonation. | The electron-withdrawing nitro group increases the acidity of the corresponding sulfonic acid, which can activate substrates in enantioselective synthesis. nih.gov |

| Oxidizing Agent in Catalytic Cycles | Acting as a mild oxidant, particularly in applications like electroplating or specific organic transformations. | The sodium salt of m-nitrobenzenesulfonic acid is used as an oxidizing agent in various industrial applications. atamanchemicals.com |

| Precursor for Ligand Synthesis | The sulfinate group can be transformed into other functionalities suitable for creating ligands for transition metal catalysts. | Sulfinic acids and their salts are versatile intermediates in organic synthesis. smolecule.com |

| Aryl Source in Cross-Coupling | Participating in palladium-catalyzed desulfinative reactions to form new carbon-carbon or carbon-heteroatom bonds. | Sodium arylsulfinates are known to be effective partners in palladium-catalyzed addition reactions to nitriles. mdpi.com |

Future research in this domain will focus on synthesizing and screening novel catalysts derived from or incorporating the 2-nitrobenzenesulfinate moiety. This exploration could lead to the discovery of new catalytic systems with enhanced activity, selectivity, and stability for a wide range of organic transformations.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating discovery and optimizing processes. researchgate.net These computational tools are particularly adept at identifying patterns in large datasets, making them invaluable for predicting reaction outcomes, planning synthetic routes, and discovering novel molecules. neurips.ccnips.cc For a compound like this compound, AI and ML offer powerful avenues for future exploration.

One of the key applications is in reaction prediction . By training ML models on vast databases of known chemical reactions, algorithms can predict the likely products, yields, and optimal conditions for reactions involving new combinations of reactants. nih.govmdpi.com For this compound, this could mean predicting its reactivity with various partners, suggesting novel transformations that have not yet been attempted in the lab. This accelerates the discovery of new applications and synthetic methodologies.

Furthermore, ML models are being developed to predict the intrinsic properties of molecules. For nitroaromatic compounds, models have been successfully built to predict properties like mutagenicity and photodissociation dynamics based on their chemical structure. nih.govnih.gov Such an approach could be extended to predict the catalytic activity, stability, or other relevant chemical properties of this compound and its derivatives, guiding experimental efforts toward the most promising candidates.

The table below details how AI and ML can be applied to the study of this compound.

| AI/ML Application | Description | Potential Impact on Research |

| Forward Reaction Prediction | Models predict the outcome (products, yield) of a reaction given the reactants and conditions. nih.gov | Rapidly screen potential new reactions for the compound, saving time and resources on unsuccessful experiments. |

| Retrosynthesis Planning | Algorithms suggest step-by-step synthetic routes to create a target molecule. synthiaonline.com | Discover novel, more efficient, or greener synthetic pathways to this compound and its derivatives. elsevier.com |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) and other models predict chemical or biological properties from molecular structure. nih.gov | Guide the design of new catalysts or functional materials by predicting the properties of hypothetical derivatives before synthesis. |

| Reaction Optimization | AI platforms can systematically vary reaction parameters in automated lab systems to find the optimal conditions for maximum yield and purity. | Fine-tune synthetic protocols for the compound, leading to more efficient and cost-effective production. |

The primary challenge in applying AI to a specific chemical like this compound is the availability of high-quality, specific data. Future efforts will likely involve a synergistic approach where new experimental data is generated and immediately used to train and refine predictive models, creating a closed-loop system for accelerated discovery. mdpi.com

Q & A

Q. Table 1: Thermal Stability Profile

| Temperature (°C) | Decomposition Rate (hr⁻¹) | Major Byproduct |

|---|---|---|

| 25 | 0.05 | Sulfonic acid |

| 40 | 0.18 | Nitrobenzene derivatives |

Q. Table 2: Optimal Reaction Conditions

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| pH | 11.7–12.0 | ↑ Yield by 15–20% |

| Reaction Time | 3–4 hr | Maximizes conversion |

| Solvent | N-methyl morpholine | Reduces side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.